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molecular formula C10H9F3O3 B3146044 Methyl 2-(3-(trifluoromethyl)phenoxy)acetate CAS No. 588-26-1

Methyl 2-(3-(trifluoromethyl)phenoxy)acetate

Cat. No. B3146044
M. Wt: 234.17 g/mol
InChI Key: VILMHFFZWUNMEO-UHFFFAOYSA-N
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Patent
US08188082B2

Procedure details

A mixture of 3-trifluoromethyl-phenol (5.000 g; 30.843 mmol), potassium carbonate (5.328 g; 38.554 mmol), and methyl bromoacetate (3.54 ml; 38.554 mmol) in butanone (210 ml) was heated at reflux for 3 h. Filtration, concentration to dryness under reduced pressure, and purification by FC (heptane/EA, 4/1) afforded (3-trifluoromethyl-phenoxy)-acetic acid methyl ester as a pale yellow oil (7.220 g; 99%). LC-MS: tR=0.95 min.; [M+H]+: no ionisation.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.328 g
Type
reactant
Reaction Step One
Quantity
3.54 mL
Type
reactant
Reaction Step One
Quantity
210 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:11])([F:10])[C:3]1[CH:4]=[C:5]([OH:9])[CH:6]=[CH:7][CH:8]=1.C(=O)([O-])[O-].[K+].[K+].Br[CH2:19][C:20]([O:22][CH3:23])=[O:21]>CC(=O)CC>[CH3:23][O:22][C:20](=[O:21])[CH2:19][O:9][C:5]1[CH:6]=[CH:7][CH:8]=[C:3]([C:2]([F:10])([F:11])[F:1])[CH:4]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
FC(C=1C=C(C=CC1)O)(F)F
Name
Quantity
5.328 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
3.54 mL
Type
reactant
Smiles
BrCC(=O)OC
Name
Quantity
210 mL
Type
solvent
Smiles
CC(CC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 h
Duration
3 h
FILTRATION
Type
FILTRATION
Details
Filtration, concentration to dryness
CUSTOM
Type
CUSTOM
Details
under reduced pressure, and purification by FC (heptane/EA, 4/1)

Outcomes

Product
Name
Type
product
Smiles
COC(COC1=CC(=CC=C1)C(F)(F)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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